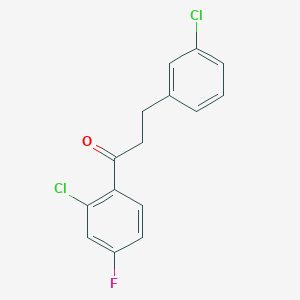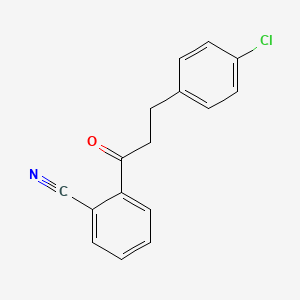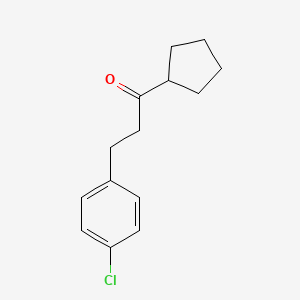
3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone (DMFPP) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a member of the propiophenone family of compounds, and its structure consists of a phenyl group with a methyl group attached to the 3-position and a fluorine atom attached to the 4-position. DMFPP is a relatively new compound, having first been synthesized in 2011. Since then, it has been studied for its potential applications in fields such as medicinal chemistry, organic chemistry, and biochemistry. In
Scientific Research Applications
1. Nuclear Magnetic Resonance (NMR) Studies
Bicyclic thiophene derivatives, including compounds like 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, have been studied for their interesting NMR characteristics. Hirohashi, Inaba, and Yamamoto (1975, 1976) observed spin couplings over seven bonds in these compounds, attributable to a through-space mechanism, which is significant in the analysis of molecular structures and interactions in chemistry (Hirohashi, Inaba, & Yamamoto, 1975), (Hirohashi, Inaba, & Yamamoto, 1976).
2. Synthesis and Characterization of Derivatives
Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a derivative of similar compounds. This study provides insights into the chemical reactions and potential applications of such fluorine-substituted compounds in various fields including material science and pharmaceuticals (Pimenova et al., 2003).
3. Optoelectronic Properties
Liu, Pu, and Liu (2009) explored the synthesis of unsymmetrical diarylethene compounds bearing a fluorine atom, which includes derivatives similar to this compound. Their research illuminates the impact of the fluorine atom on optoelectronic properties, essential for applications in photochromism, fluorescence, and electrochemical properties (Liu, Pu, & Liu, 2009).
4. Crystal Structure Analysis
Nagaraju et al. (2018) conducted crystal structure analysis of compounds with thiophene, a structural component similar to this compound. Their study provides valuable information on the molecular arrangement and potential applications in material science and pharmacology (Nagaraju et al., 2018).
5. Photochemical Properties
El-Daly et al. (2011) investigated the photochemical properties of a compound structurally related to this compound. Their study highlights the importance of such compounds in the field of photochemistry, particularly in understanding the effect of medium acidity on photoreactivity and potential applications in laser technology (El-Daly et al., 2011).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVQROEDJKGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644583 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-40-6 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














